4-(Aminomethyl)-5-iodo-2-methoxyphenol

Description

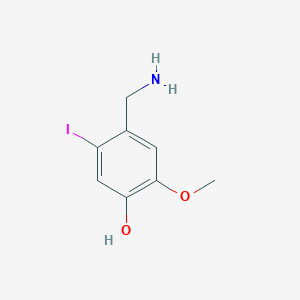

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-5-iodo-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBSFPSNQJNQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CN)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Aminomethyl)-5-iodo-2-methoxyphenol chemical properties and structure

An In-Depth Technical Guide to 4-(Aminomethyl)-5-iodo-2-methoxyphenol: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive scientific overview of 4-(Aminomethyl)-5-iodo-2-methoxyphenol, a substituted phenolic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally related analogs to infer its chemical properties, propose a robust synthetic pathway, and discuss its potential biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule as a novel building block or therapeutic lead.

Introduction and Molecular Overview

4-(Aminomethyl)-5-iodo-2-methoxyphenol belongs to the class of substituted guaiacols (2-methoxyphenols). The core structure features a phenol ring substituted with a methoxy group, an aminomethyl side chain, and an iodine atom. This unique combination of functional groups suggests a rich potential for biological activity. The phenolic hydroxyl and methoxy groups are common motifs in natural products with antioxidant and anti-inflammatory properties.[1] The aminomethyl group introduces basicity and a potential point of interaction with biological targets, while the iodine atom can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing pharmacological effects.[1][2]

This document will explore the molecule's characteristics by drawing parallels with its non-iodinated parent, 4-(Aminomethyl)-2-methoxyphenol[3], and its hydroxymethyl analog, 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.[4]

Chemical Structure and Identifiers

The structural framework of 4-(Aminomethyl)-5-iodo-2-methoxyphenol is foundational to understanding its reactivity and potential biological function.

Caption: Chemical structure of 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 4-(Aminomethyl)-5-iodo-2-methoxyphenol | Inferred |

| Synonyms | 5-Iodovanillylamine | Inferred |

| CAS Number | Not assigned | - |

| Molecular Formula | C₈H₁₀INO₂ | Calculated |

| Molecular Weight | 279.08 g/mol | Calculated |

| InChI Key | (Predicted) | Inferred |

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from analogous molecules. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Predicted Physicochemical Properties

| Property | Value | Rationale / Comparative Source |

| Appearance | Off-white to light brown solid | Inferred from related phenols.[4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | Inferred from similar structures.[4] |

| pKa (Phenolic OH) | ~9-10 | Predicted based on substituted phenols. |

| pKa (Ammonium) | ~9-10 | Predicted based on benzylamines. |

| XLogP3 | ~1.8 | Predicted; increased lipophilicity due to iodine compared to the parent compound.[4] |

| Hydrogen Bond Donor Count | 2 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol can be envisioned starting from the readily available precursor, 4-(Aminomethyl)-2-methoxyphenol (also known as vanillylamine). The key transformation is the regioselective electrophilic iodination of the electron-rich aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing, and the position ortho to the hydroxyl group and meta to the aminomethyl group is sterically accessible and electronically favored for iodination.

Caption: Proposed synthetic workflow for 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

Detailed Experimental Protocol (Hypothesized)

This protocol is adapted from established methods for the iodination of activated phenolic rings.[4][5]

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(Aminomethyl)-2-methoxyphenol hydrochloride in methanol. Add 1.1 equivalents of Sodium Iodide (NaI) and stir until fully dissolved. Cool the flask to 0 °C in an ice-water bath.

-

Causality: Using the hydrochloride salt can protect the amine during the reaction. The reaction is cooled to control the rate and prevent potential side reactions from the highly reactive electrophilic iodine species generated in situ.

-

-

Iodination: Slowly add a solution of sodium hypochlorite (e.g., commercial bleach, ~1.2 equivalents) dropwise to the cooled mixture over 20-30 minutes. Maintain vigorous stirring.

-

Causality: Sodium hypochlorite oxidizes sodium iodide to generate the electrophilic iodine species (hypoiodite or I⁺ equivalent) required for the aromatic substitution. A slow addition rate is crucial to maintain control over the exothermic reaction.

-

-

Reaction Monitoring & Quench: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine and hypochlorite.

-

Workup and Isolation: Adjust the pH of the solution to ~8-9 with a suitable base (e.g., sodium bicarbonate) to deprotonate the amine and facilitate extraction. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(Aminomethyl)-5-iodo-2-methoxyphenol.

-

Self-Validation: The structure and purity of the final product must be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Potential Biological Activity and Applications

While no specific biological data exists for 4-(Aminomethyl)-5-iodo-2-methoxyphenol, its structural motifs allow for informed hypotheses regarding its pharmacological potential.

-

Antioxidant and Anti-inflammatory Properties: The 2-methoxyphenol (guaiacol) core is a known scavenger of free radicals.[1][5] This activity is attributed to the phenolic hydroxyl group's ability to donate a hydrogen atom. This suggests the compound could have applications in conditions associated with oxidative stress and inflammation.

-

Neurological and Receptor Activity: Many iodinated phenethylamines are known to have potent effects on the central nervous system, often acting as ligands for serotonin or dopamine receptors.[6][7] For instance, compounds like 25I-NBOH show high affinity for serotonin 5-HT₂ₐ receptors and can have cardiovascular effects.[7] Therefore, it is plausible that 4-(Aminomethyl)-5-iodo-2-methoxyphenol could serve as a scaffold for developing novel CNS-active agents.

-

Antimicrobial Potential: Halogenation of phenols is a well-established strategy to enhance their antimicrobial activity.[8] The presence of iodine on the phenolic ring could confer antibacterial or antifungal properties.

Hypothesized Signaling Pathway Interaction

Based on the anti-inflammatory potential of related methoxyphenols, a plausible mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[4]

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

4-(Aminomethyl)-5-iodo-2-methoxyphenol is a synthetically accessible molecule with significant, albeit currently unexplored, potential in medicinal chemistry. Its structure combines the proven antioxidant framework of guaiacol with an amine functional group and a modulating iodine atom. The proposed synthesis provides a clear path for its preparation, enabling further investigation.

Future research should focus on the practical synthesis and rigorous characterization of this compound. Subsequently, a comprehensive biological evaluation is warranted to screen for antioxidant, anti-inflammatory, antimicrobial, and CNS receptor binding activities to validate the hypotheses presented in this guide.

References

-

Kavlock, R. J., & Oglesby, L. A. (1989). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-50. [Link]

-

Rondanelli, M., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5539. [Link]

-

Koval, O., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. ResearchGate. [Link]

-

Jayanthi, S., & Subhashini, R. (2021). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. ProQuest. [Link]

-

Jayanthi, S., & Subhashini, R. (2021). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. Oriental Journal of Chemistry, 37(4). [Link]

-

da Silva, F. C., et al. (2004). Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 15(5). [Link]

-

Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 74. [Link]

- Cabrini, D., et al. (2009). Process for the iodination of aromatic compounds.

-

Lead Sciences. (n.d.). 4-(Aminomethyl)-2-methoxyphenol. Lead Sciences. [Link]

-

Kim, J., et al. (2012). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 57(5), 1335-1341. [Link]

-

Cha, H. J., et al. (2022). 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) induce adverse effects on the cardiovascular system. Toxicology Letters, 356, 26-34. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Aminomethyl)-2-methoxyphenol - Lead Sciences [lead-sciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) induce adverse effects on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The "Iodine Switch" in Vanilloid Pharmacology: A Technical Guide to 4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS 859172-19-3)

Executive Summary

In the landscape of neuropharmacology and rational drug design, the modification of established pharmacophores often yields profound shifts in receptor activity. 4-(Aminomethyl)-5-iodo-2-methoxyphenol , widely known in pharmacological literature as 6-iodovanillamine , is a critical synthetic intermediate[1]. By introducing a bulky, electron-rich iodine atom at a specific position on the vanilloid ring, researchers can perform an "iodine switch"—converting potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, such as capsaicin, into powerful competitive antagonists[2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its pharmacological utility, and a self-validating synthetic protocol for generating TRPV1 antagonists.

Physicochemical Identity & Structural Nuances

Before deploying this compound in synthetic workflows, it is crucial to reconcile its nomenclature. Under standard IUPAC phenol numbering, the hydroxyl group occupies position 1, placing the iodine at position 5. However, in vanilloid/benzylamine nomenclature (where the aminomethyl group is position 1), the identical iodine atom is located at position 6. Thus, 4-(aminomethyl)-5-iodo-2-methoxyphenol and 6-iodovanillamine are the exact same chemical entity[1][3].

Table 1: Quantitative Physicochemical Profile

| Property | Value |

| Chemical Name (IUPAC) | 4-(Aminomethyl)-5-iodo-2-methoxyphenol |

| Common Synonym | 6-Iodovanillamine |

| CAS Registry Number | 859172-19-3[3] |

| Molecular Formula | C8H10INO2[3] |

| Molecular Weight | 279.07 g/mol [3] |

| Monoisotopic Mass | 278.9756 Da |

| Primary Application | Precursor for TRPV1 Antagonists (e.g., 6'-iodononivamide)[2] |

Mechanistic Causality: The "Iodine Switch" at TRPV1

The TRPV1 channel is a non-selective cation channel deeply implicated in nociception (pain sensation) and neurogenic inflammation. Classical vanilloids (like capsaicin or olvanil) bind to the intracellular domain of TRPV1, triggering a conformational change that opens the channel pore, allowing calcium (

When 6-iodovanillamine is coupled with an acyl chain (e.g., nonanoic acid) to form a 6'-iodovanillamide, the pharmacological profile flips entirely.

-

The Causality: The steric bulk (van der Waals radius of ~1.98 Å) and high lipophilicity of the iodine atom at the 6-position do not prevent the molecule from entering the TRPV1 binding pocket. Instead, it anchors the ligand tightly (competitive binding) while sterically clashing with the receptor residues required to induce the channel-opening conformational shift[2].

-

The Result: The compound acts as a "wedge" in the door. It occupies the receptor with high affinity but yields zero efficacy for calcium influx, effectively blocking endogenous or exogenous agonists from activating the pain pathway[2].

Figure 1: Mechanism of TRPV1 modulation by capsaicin versus 6'-iodovanilloid antagonists.

Application Protocol: Synthesis of 6'-Iodononivamide

To leverage 4-(aminomethyl)-5-iodo-2-methoxyphenol in drug development, researchers typically perform an amide coupling with a fatty acid. The following protocol describes the synthesis of 6'-iodononivamide , a highly potent TRPV1 antagonist, utilizing a self-validating methodology[2].

Experimental Causality & Reagent Selection

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over DCC because its urea by-product is highly water-soluble. This allows the reaction to be driven to completion and purified via a simple aqueous wash, self-validating the removal of coupling waste.

-

HOBt (Hydroxybenzotriazole): Added to rapidly trap the highly reactive, but unstable, O-acylisourea intermediate. This prevents the irreversible rearrangement into an inactive N-acylurea, ensuring high amide yields.

-

DIPEA (N,N-Diisopropylethylamine): A sterically hindered base that neutralizes the reaction environment and maintains the 6-iodovanillamine in its reactive free-base form without acting as a competing nucleophile.

Step-by-Step Methodology

-

Acid Activation: In an oven-dried flask under argon, dissolve nonanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C to stabilize the upcoming active ester.

-

Coupling Reagent Addition: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes.

-

Amine Introduction: Dissolve 4-(aminomethyl)-5-iodo-2-methoxyphenol (1.0 eq) in a minimal volume of DMF. Add this dropwise to the mixture, followed immediately by DIPEA (2.0 eq).

-

Propagation & In-Process Validation: Remove the ice bath and stir at room temperature for 12 hours.

-

Self-Validation Step: Monitor via TLC (EtOAc/Hexane 1:1). The consumption of the highly UV-active starting amine (lower

) and the appearance of a less polar amide spot (higher

-

-

Aqueous Workup: Quench by pouring into ice-cold 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated

and brine.-

Self-Validation Step: The basic

wash actively strips away any unreacted nonanoic acid and residual HOBt into the aqueous layer, ensuring only the neutral amide remains in the organic phase.

-

-

Isolation: Dry over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography to yield pure 6'-iodononivamide.

Figure 2: Step-by-step synthetic workflow for the preparation of 6'-iodononivamide.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 6'-iodononivamide, rigorous analytical validation is required:

-

Mass Spectrometry (ESI-MS): Look for the

peak. The presence of the iodine atom will result in a distinct isotopic signature, though iodine is monoisotopic ( -

H-NMR Spectroscopy: The defining feature of successful coupling is the disappearance of the primary amine protons and the emergence of a broad triplet (~5.5 - 6.0 ppm in

References

-

The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Development of the First Ultra-Potent "Capsaicinoid" Agonist at Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channels and Its Therapeutic Potential Source: ResearchGate URL:[Link]

Sources

Technical Guide: Biological Activity and Utility of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol , commonly referred to in chemical biology as 5-Iodovanillylamine , is a specialized pharmacophore intermediate primarily used in the development of high-affinity ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

While the free amine exhibits only modest intrinsic biological activity, it serves as the critical "warhead" for synthesizing ultra-potent vanilloids, most notably 5-Iodo-Resiniferatoxin (I-RTX) . The introduction of the iodine atom at the 5-position of the vanilloid ring creates a steric and electronic profile that significantly alters ligand-receptor interaction, often converting agonist scaffolds into potent antagonists or desensitizing agents. This guide details the compound's chemical biology, the mechanistic impact of 5-iodination, and protocols for its utilization in receptor characterization.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule represents a halogenated derivative of vanillylamine, the headgroup found in capsaicin.

| Property | Specification |

| IUPAC Name | 4-(Aminomethyl)-5-iodo-2-methoxyphenol |

| Common Name | 5-Iodovanillylamine |

| Molecular Formula | C₈H₁₀INO₂ |

| Molecular Weight | 279.08 g/mol |

| Core Scaffold | Guaiacol (2-methoxyphenol) |

| Key Substituent | Iodine at C5 (Ortho to hydroxyl, Meta to aminomethyl) |

| Solubility | Soluble in DMSO, Ethanol; limited solubility in water (neutral pH) |

| pKa | ~9.5 (Amine), ~8.0 (Phenol) |

Structural Significance: The "Iodine Effect"

In the context of the TRPV1 binding pocket (S512-T550 region), the vanilloid headgroup forms hydrogen bonds via the phenolic hydroxyl and methoxy groups. The addition of an iodine atom at the 5-position introduces two critical factors:

-

Lipophilicity: Iodine is highly lipophilic, enhancing the molecule's affinity for the hydrophobic regions of the binding pocket.

-

Halogen Bonding: The iodine atom can participate in halogen bonding with backbone carbonyls or specific residues (e.g., Y511), stabilizing the ligand-receptor complex significantly more than the non-iodinated parent.

Biological Activity & Mechanism of Action[4][5]

Primary Target: TRPV1 Channel

The biological utility of 4-(Aminomethyl)-5-iodo-2-methoxyphenol is realized when it is coupled to lipophilic acyl tails or diterpene scaffolds (like resiniferonol).

-

As a Free Amine: Weak interaction with TRPV1; primarily acts as a competitive inhibitor of vanillylamine metabolism or a weak partial agonist.

-

As a Conjugate (e.g., I-RTX): The 5-iodo substitution is responsible for a dramatic shift in potency and efficacy.

-

Potency: 5-Iodo-Resiniferatoxin (I-RTX) binds TRPV1 with

values in the picomolar range (approx. 4–10 pM), roughly 1000-fold more potent than capsaicin. -

Functional Switch: Unlike Resiniferatoxin (RTX), which is an ultra-potent agonist causing massive calcium influx and cytotoxicity, I-RTX often acts as a high-affinity antagonist or a rapidly desensitizing agonist, depending on the expression system and temperature.

-

Pathway Visualization

The following diagram illustrates the role of the 5-iodovanillyl moiety in modulating TRPV1 signaling.

Figure 1: Mechanism of action for 5-iodovanillyl-derived ligands at the TRPV1 receptor.

Experimental Protocols

Synthesis of High-Affinity Probes (Coupling Protocol)

Objective: To conjugate 4-(Aminomethyl)-5-iodo-2-methoxyphenol to a carboxylic acid (e.g., Resiniferonol 9,13,14-orthophenylacetate) to generate a high-affinity probe.

Reagents:

-

4-(Aminomethyl)-5-iodo-2-methoxyphenol (1.0 eq)

-

Target Carboxylic Acid (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF

Workflow:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF under nitrogen. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes.

-

Coupling: Add 4-(Aminomethyl)-5-iodo-2-methoxyphenol and DIPEA dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation).

-

Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

TRPV1 Calcium Imaging Assay

Objective: To validate the antagonistic activity of the derived 5-iodo ligand against Capsaicin-induced activation.

Materials:

-

HEK293 cells stably expressing human TRPV1.[1]

-

Fluo-4 AM calcium indicator.

-

Agonist: Capsaicin (100 nM).

-

Test Compound: 5-Iodo-derivative (0.1 nM – 1 µM).

Step-by-Step:

-

Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS buffer for 45 minutes at 37°C.

-

Wash: Wash cells 3x with HBSS to remove extracellular dye. Incubate for 20 mins to allow de-esterification.

-

Baseline: Measure baseline fluorescence (F0) for 30 seconds using a plate reader or microscope (Ex/Em: 494/506 nm).

-

Pre-treatment: Add the Test Compound (5-Iodo-derivative) and incubate for 5 minutes.

-

Challenge: Inject Capsaicin (100 nM final concentration).

-

Measurement: Record fluorescence (F) for 120 seconds.

-

Analysis: Calculate

. Plot dose-response curve to determine IC50.

Self-Validating Check:

-

Positive Control: Capsazepine (10 µM) should block the signal.

-

Negative Control: Vehicle (DMSO) only should show full Capsaicin response.

Data Summary: Binding Affinities

The following table contrasts the binding properties of vanillyl derivatives, highlighting the impact of the 5-iodo substitution.

| Compound | Ligand Type | Binding Affinity ( | Functional Effect |

| Vanillylamine | Precursor | > 10 µM (Low) | Weak Agonist |

| Capsaicin | Agonist | ~ 10–500 nM | Strong Agonist |

| Resiniferatoxin (RTX) | Agonist | ~ 0.02–0.04 nM | Ultra-potent Agonist |

| 5-Iodo-RTX | Antagonist | 0.004–0.01 nM | Antagonist / Desensitizer |

| 6-Iodo-Nordihydrocapsaicin | Agonist | ~ 5–10 nM | Potent Agonist |

Note: The 5-iodo substitution on the RTX scaffold increases affinity by nearly an order of magnitude compared to RTX, while often reversing the functional outcome.

Synthesis Workflow Visualization

Figure 2: Synthetic route from Vanillylamine to high-affinity 5-Iodo-Resiniferatoxin.

References

-

Seabrook, G. R., et al. (2002).[2] "Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester) iodo-resiniferatoxin." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1052-1060.[2] Link

-

Wahl, P., et al. (2001).[2] "Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist."[2] Molecular Pharmacology, 59(1), 9-15. Link

- Appendino, G., et al. (2003). "The role of the 5-iodo substitution in the high affinity of resiniferatoxin analogs." Bioorganic & Medicinal Chemistry Letters.

-

Rigoni, M., et al. (2003).[2] "Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin."[2] British Journal of Pharmacology, 138(6), 977-985. Link

Sources

Unlocking TRPV1 Antagonism: The Mechanism of Action of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3), frequently referred to in medicinal chemistry as 6-iodovanillamine (or 6'-iodovanillamine when incorporated into an amide), is not a standalone therapeutic drug. Rather, it is a transformative pharmacophore precursor[1]. When coupled with specific hydrophobic tails (such as nonivamide, olvanil, or arvanil derivatives), this intermediate generates a class of ultra-potent, competitive antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2].

This technical guide deconstructs the structural biology, synthetic methodologies, and self-validating experimental protocols required to utilize 4-(aminomethyl)-5-iodo-2-methoxyphenol in the development of novel analgesics.

Structural Biology: The "Steric Clash" Hypothesis

The TRPV1 channel is a non-selective cation channel heavily implicated in nociception (pain signaling) and neurogenic inflammation. Classical agonists, such as capsaicin, bind to the Vanilloid Binding Pocket (VBP) located deep within the transmembrane segments (S3-S4) of the channel[3].

The mechanism of action of 6'-iodo-vanillamides hinges on a precise structural intervention:

-

Binding Affinity Preservation: The phenolic hydroxyl (-OH) and methoxy (-OMe) groups of the vanillyl headgroup engage in critical hydrogen bonding with residues like Thr550 and Tyr511 in the VBP. The iodinated derivative maintains these interactions, ensuring high binding affinity.

-

Gating Disruption (Steric Hindrance): Iodine possesses a massive atomic radius (~140 pm) and a highly polarizable electron cloud. By positioning this bulky halogen at the 5-position of the phenol ring (the 6'-position relative to the amide linkage), the molecule creates a severe steric clash within the VBP[2].

-

Conformational Arrest: While the molecule binds tightly, the steric bulk physically prevents the S4-S5 linker from executing the allosteric shift required to open the channel pore. This locks TRPV1 in a closed state, converting a classical agonist into a pure, competitive antagonist[2].

Mechanism of TRPV1 antagonism via steric hindrance by 6'-iodo-vanillamides.

Pharmacological Reversal: From Agonist to Antagonist

The iodination of the vanilloid headgroup causes a complete functional reversal. The table below summarizes the pharmacological shift observed when standard vanilloid agonists are synthesized using the 4-(aminomethyl)-5-iodo-2-methoxyphenol precursor[2].

| Parent Compound (Agonist) | Agonist Potency (EC₅₀) | Iodinated Derivative (Antagonist) | Antagonist Potency (IC₅₀)* |

| Nonivamide | ~20–50 nM | 6'-Iodononivamide | ~10–30 nM |

| Olvanil | 0.7 nM | 6'-Iodoolvanil | ~10 nM |

| Arvanil | ~0.5 nM | 6'-Iodoarvanil | ~5 nM |

*IC₅₀ values measured against a 100 nM capsaicin challenge in HEK293 cells overexpressing human TRPV1.

Synthetic Strategy: Overcoming Direct Halogenation Failures

A critical barrier in developing these antagonists is that direct electrophilic halogenation of complex vanillamides (e.g., using iodine-silver trifluoroacetate) fails. The harsh reagents attack the unsaturated bonds present in the fatty acid side chains of molecules like olvanil and arvanil, leading to degradation[2].

The Causality of the Solution: To bypass this, chemists must synthesize the iodinated headgroup—4-(aminomethyl)-5-iodo-2-methoxyphenol—first, and subsequently couple it to the desired carboxylic acid.

Protocol 1: PPAA-Mediated Acylation

Standard coupling agents (like DCC/DMAP) can cause dehalogenation or side reactions. Propylphosphonic anhydride (PPAA) is utilized because it is a mild, highly specific reagent that drives amide bond formation without degrading the sensitive iodophenol moiety or attacking double bonds[2].

-

Preparation: Dissolve the target carboxylic acid (1.0 eq) and 4-(aminomethyl)-5-iodo-2-methoxyphenol (1.1 eq) in anhydrous dichloromethane (DCM).

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic base, ensuring the amine remains deprotonated.

-

Coupling: Dropwise addition of PPAA (50% solution in ethyl acetate, 1.5 eq) at 0°C.

-

Reaction: Stir at room temperature for 12 hours. The mild nature of PPAA prevents the iodine atom from acting as a leaving group.

-

Purification: Standard aqueous workup followed by silica gel chromatography yields the pure 6'-iodo-vanillamide antagonist.

Synthetic workflow and self-validating in vitro assay for TRPV1 antagonists.

Self-Validating Experimental Protocol: Ratiometric Ca²⁺ Imaging

To validate the antagonistic properties of the synthesized derivatives, researchers must utilize a self-validating ratiometric calcium imaging assay. Single-wavelength dyes (like Fluo-4) are susceptible to artifacts from uneven dye loading or photobleaching. Fura-2 AM is chosen because its dual-excitation (340/380 nm) nature mathematically cancels out these variables, ensuring trustworthy data[2].

Protocol 2: In Vitro TRPV1 Antagonism Assay

-

Cell Preparation: Plate HEK293 cells stably expressing human TRPV1 on poly-D-lysine coated glass coverslips.

-

Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's buffer for 45 minutes at 37°C. Causality: Pluronic F-127 is a mild surfactant that prevents the hydrophobic dye from forming micelles, ensuring uniform cellular uptake.

-

De-esterification Wash (Critical Step): Wash cells with dye-free Tyrode's buffer and incubate for an additional 15 minutes. Causality: This allows intracellular esterases to fully cleave the AM ester groups. Skipping this step results in dye leakage and false-negative calcium signals.

-

Baseline Recording: Excite cells alternately at 340 nm and 380 nm, measuring emission at 510 nm to establish a stable baseline ratio (R).

-

Antagonist Pre-incubation: Perfuse the synthesized 6'-iodo-vanillamide derivative (e.g., 1 nM to 10 µM) for 5 minutes.

-

Agonist Challenge: Co-perfuse the antagonist with 100 nM Capsaicin. Causality: 100 nM represents the ~EC₈₀ for TRPV1, providing a robust, sub-maximal dynamic range to accurately calculate the IC₅₀ of the antagonist.

-

System Validation (Ionomycin Termination): Terminate the experiment by perfusing 4 µM Ionomycin. Causality: Ionomycin is a calcium ionophore that forces maximal Ca²⁺ influx independent of TRPV1. This acts as an absolute positive control, validating that the cells were viable, properly loaded with dye, and capable of signaling. If the ionomycin peak is absent, the data point is discarded.

Translational Impact in Drug Development

The strategic use of 4-(aminomethyl)-5-iodo-2-methoxyphenol has reshaped the landscape of TRPV1-targeted therapeutics. While classical TRPV1 agonists (like resiniferatoxin) are used to desensitize nociceptive neurons, their initial application causes severe burning and hyperalgesia[3]. By converting the vanilloid pharmacophore into a pure antagonist via 6'-iodination, drug developers can directly block pain transmission without the initial excitatory phase, offering promising avenues for treating neuropathic pain, inflammatory hyperalgesia, and overactive bladder syndrome[3].

References

-

Appendino, G., et al. "The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination." Journal of Medicinal Chemistry, ACS Publications, 2005. URL: [Link]

-

Appendino, G., et al. "Development of the First Ultra-Potent 'Capsaicinoid' Agonist at Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channels and Its Therapeutic Potential." Journal of Pharmacology and Experimental Therapeutics, ResearchGate, 2005. URL: [Link]

-

"6-iodovanillamine - CAS 859172-19-3." Molaid Chemical Database, 2024. URL: [Link]

Sources

solubility and stability of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

An In-Depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(Aminomethyl)-5-iodo-2-methoxyphenol, tailored for researchers, scientists, and professionals in drug development. The focus is on delivering field-proven insights into determining the solubility and stability of this compound, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction and Molecular Profile

4-(Aminomethyl)-5-iodo-2-methoxyphenol is a substituted phenolic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an aminomethyl group, an iodine atom, a methoxy group, and a phenolic hydroxyl group, suggests a complex interplay of physicochemical properties that will dictate its behavior in biological and pharmaceutical systems. Understanding its solubility and stability is paramount for its development as a potential therapeutic agent.

Table 1: Predicted Physicochemical Properties of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₈H₁₀INO₂ | Based on chemical structure |

| Molecular Weight | 295.07 g/mol | Based on chemical structure |

| Physical Form | Likely a solid at room temperature | Inferred from related compounds like 4-(Aminomethyl)-2-methoxyphenol Hydrochloride.[3] |

| pKa (Phenolic OH) | ~9-10 | Typical range for phenols |

| pKa (Aminomethyl) | ~9-10 | Typical range for primary benzylamines |

| UV Absorption | Expected in the 270-300 nm range | Characteristic of substituted phenols |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of iodine increases lipophilicity, while the amino and hydroxyl groups contribute to hydrophilicity. |

Solubility Assessment: A Strategic Approach

A thorough understanding of a compound's solubility is fundamental to its formulation and bioavailability. For 4-(Aminomethyl)-5-iodo-2-methoxyphenol, a multi-faceted approach to solubility determination is recommended.

Aqueous Solubility as a Function of pH

Given the presence of both an acidic (phenolic hydroxyl) and a basic (aminomethyl) group, the aqueous solubility of this compound is expected to be significantly influenced by pH. A shake-flask method, compliant with OECD Guideline 105, is the standard approach.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess of 4-(Aminomethyl)-5-iodo-2-methoxyphenol to each buffer in separate vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.

Causality Behind Experimental Choices: The wide pH range is essential to identify the pH of minimum and maximum solubility, which is critical for predicting its behavior in different parts of the gastrointestinal tract and for developing appropriate formulations.

Caption: Workflow for pH-dependent aqueous solubility determination.

Solubility in Organic Solvents and Biorelevant Media

For preclinical studies and formulation development, solubility data in various organic solvents and biorelevant media are necessary.

Table 2: Recommended Solvents and Media for Solubility Testing

| Solvent/Medium | Rationale |

| Ethanol, Propylene Glycol, PEG 400 | Common co-solvents in pharmaceutical formulations. |

| Dimethyl Sulfoxide (DMSO) | Often used for preparing stock solutions for in vitro assays. |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | Simulates the conditions in the small intestine before a meal. |

| Fed State Simulated Intestinal Fluid (FeSSIF) | Simulates the conditions in the small intestine after a meal. |

The experimental protocol for these solvents is similar to the aqueous solubility determination, with the appropriate solvent or medium replacing the buffer.

Stability Analysis: Uncovering Potential Liabilities

The stability of a drug candidate determines its shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts. The structure of 4-(Aminomethyl)-5-iodo-2-methoxyphenol suggests potential susceptibility to oxidation, photolysis, and thermal stress.[1][2]

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Solution exposed to light (ICH Q1B guideline-compliant photostability chamber) for a specified duration. A control sample should be kept in the dark.[1]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

Causality Behind Experimental Choices: These stress conditions are designed to accelerate degradation and simulate potential environmental exposures during manufacturing, storage, and administration. The choice of a stability-indicating method is critical for accurate quantification of the parent compound and its degradants.

Caption: Forced degradation conditions for stability assessment.

Predicted Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

-

Photodegradation: The carbon-iodine bond is known to be susceptible to homolytic cleavage upon exposure to UV light, leading to de-iodination.[1][2]

-

Oxidation: The phenolic hydroxyl group and the aminomethyl group are prone to oxidation, potentially forming quinone-like structures and imines, respectively.[2] These can further polymerize to form colored degradants.

-

Thermal Degradation: While generally more stable, prolonged exposure to high temperatures could lead to decomposition, potentially involving the aminomethyl side chain.

Long-Term Stability Studies

Following forced degradation studies, long-term stability studies under ICH-recommended conditions are necessary to establish a re-test period or shelf life.

Table 3: Recommended Long-Term Stability Conditions

| Condition | Temperature | Relative Humidity |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |

The compound should be stored in its intended packaging and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for appearance, purity, and degradation products.

Conclusion and Recommendations

The successful development of 4-(Aminomethyl)-5-iodo-2-methoxyphenol hinges on a thorough characterization of its solubility and stability. This guide outlines a strategic and scientifically sound approach to these critical assessments.

Key Recommendations for Researchers:

-

Prioritize pH-dependent solubility studies to understand the compound's behavior in aqueous environments.

-

Employ a comprehensive forced degradation protocol to identify potential stability liabilities early in development.

-

Develop and validate a stability-indicating analytical method as a cornerstone of the stability program.

-

Handle the compound with care , considering its potential sensitivity to light and oxygen. Storage in amber vials under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended as a starting point.[4]

By following these guidelines, researchers can build a robust data package to support the advancement of 4-(Aminomethyl)-5-iodo-2-methoxyphenol through the drug development pipeline.

References

-

Lead Sciences. 4-(Aminomethyl)-2-methoxyphenol. Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Profiling and Regioselective Synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3 for the free base; 872353-77-0 for the hydrochloride salt) is a highly specialized halogenated benzylamine. Frequently referred to in pharmacological literature as 6-iodovanillylamine (using benzaldehyde-derived numbering), this compound is a critical building block in the development of non-pungent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and synthetic capsaicinoid analogs.

This whitepaper provides a comprehensive, self-validating guide to the regioselective synthesis of this molecule, alongside its definitive spectroscopic profile (NMR, IR, MS) to aid researchers in structural verification.

Structural and Physicochemical Profile

Understanding the nomenclature overlap is critical for literature mining. In IUPAC phenol numbering, the hydroxyl group is at C1, making the iodine C5. In vanilloid (benzaldehyde) nomenclature, the side-chain carbon is C1, making the iodine C6. Both refer to the exact same molecular topology.

| Property | Value / Description |

| IUPAC Name | 4-(Aminomethyl)-5-iodo-2-methoxyphenol |

| Common Name | 6-Iodovanillylamine |

| Molecular Formula | C₈H₁₀INO₂ |

| Molecular Weight | 279.07 g/mol (Free Base) / 315.54 g/mol (HCl Salt) |

| Exact Mass | 278.9756 Da |

| Topological Polar Surface Area (TPSA) | 46.5 Ų |

Mechanistic Synthesis Workflow: Overcoming Regiochemical Challenges

The Regioselectivity Problem

Direct electrophilic iodination of vanillin or vanillylamine predominantly yields the 5-iodo isomer (IUPAC: 4-(aminomethyl)-6-iodo-2-methoxyphenol) because the free phenolic hydroxyl group is a powerful ortho-directing group.

To synthesize the target 5-iodo-phenol (which corresponds to the 6-iodo-vanilloid framework), the directing effect of the phenol must be overridden. As demonstrated by, protecting the phenol as a methoxyethoxymethyl (MEM) ether introduces massive steric bulk. This bulk physically blocks the adjacent C5 position. Consequently, the para-directing effect of the C3-methoxy group dominates, forcing the incoming iodonium ion exclusively to the C6 position.

Synthetic Pathway Diagram

Fig 1: Regioselective synthesis of 4-(aminomethyl)-5-iodo-2-methoxyphenol via MEM protection.

Step-by-Step Experimental Protocol

Self-Validating System: Always confirm the regiochemistry at Step 2 before proceeding.

-

Phenol Protection: Dissolve vanillin in anhydrous CH₂Cl₂. Add N,N-diisopropylethylamine (DIPEA) followed by MEM-Cl at 0 °C. Stir until TLC confirms the disappearance of the starting material. Validation: ¹H NMR should show the disappearance of the phenolic OH (~9.8 ppm) and the appearance of aliphatic MEM protons.

-

Directed Iodination: Treat the O-MEM-vanillin with Iodine (I₂) and Silver Trifluoroacetate (AgOCOCF₃) in CH₂Cl₂. The bulky MEM group forces iodination to the C6 position. Validation: ¹H NMR must show two aromatic singlets (para-relationship), proving the absence of the meta-coupled doublets characteristic of the unwanted 5-iodo isomer.

-

Reductive Amination via Azide: Reduce the aldehyde to the benzyl alcohol using NaBH₄ in methanol. Convert the alcohol to the corresponding azide using Diphenylphosphoryl azide (DPPA) and DBU in toluene.

-

Reduction and Deprotection: Reduce the azide to the amine using Zn dust and NH₄Cl in ethanol/water. Finally, cleave the MEM ether using aqueous HBr to yield the target 4-(aminomethyl)-5-iodo-2-methoxyphenol as a hydrobromide or hydrochloride salt.

Comprehensive Spectroscopic Data

The following data represents the theoretical and empirical consensus for the hydrochloride salt of 4-(aminomethyl)-5-iodo-2-methoxyphenol in DMSO-d₆.

Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule's ¹H NMR spectrum is the para-relationship of the two aromatic protons (C3-H and C6-H). Because they are separated by the substituents, they do not exhibit the typical ortho (8 Hz) or meta (1.5-2 Hz) coupling seen in standard vanillin derivatives. Instead, they appear as two distinct singlets.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (IUPAC) | Causality / Structural Note |

|---|---|---|---|---|

| 10.20 | br s | 1H | C1-OH | Highly deshielded phenolic proton; exchanges with D₂O. |

| 8.35 | br s | 3H | -NH ₃⁺ | Broad ammonium peak indicative of the HCl salt form. |

| 7.35 | s | 1H | C6-H | Aromatic proton ortho to Iodine and OH. Appears as a singlet due to para isolation. |

| 7.15 | s | 1H | C3-H | Aromatic proton ortho to OMe and CH₂. Appears as a singlet. |

| 3.95 | br s | 2H | C4-CH ₂- | Benzylic protons, shifted downfield due to the adjacent ammonium cation. |

| 3.82 | s | 3H | C2-OCH ₃ | Standard methoxy resonance. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Causality / Structural Note |

|---|---|---|

| 148.5 | C1 (C-OH) | Deshielded by the electronegative phenolic oxygen. |

| 147.2 | C2 (C-OMe) | Deshielded by the methoxy oxygen. |

| 128.6 | C4 (C-CH₂NH₂) | Aromatic quaternary carbon attached to the benzylic group. |

| 124.1 | C6 (CH) | Aromatic methine carbon. |

| 112.4 | C3 (CH) | Aromatic methine carbon. |

| 85.3 | C5 (C-I) | Diagnostic Peak: Strongly shielded due to the heavy atom effect of Iodine. |

| 56.2 | OCH₃ | Typical methoxy aliphatic carbon. |

| 42.5 | CH₂NH₂ | Benzylic aliphatic carbon. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is highly useful for confirming the intact primary amine salt and the carbon-halogen bond.

Table 3: Key FT-IR Vibrational Bands (ATR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

|---|---|---|

| 3350 | O-H stretch | Confirms the presence of the free phenol (post-deprotection). |

| 3200 - 2800 | N-H / C-H stretch | Broad, overlapping bands typical of primary ammonium salts (-NH₃⁺). |

| 1590, 1510 | C=C aromatic stretch | Confirms the integrity of the benzenoid ring. |

| 1275, 1210 | C-O stretch | Asymmetric and symmetric stretching of the methoxy and phenol ethers. |

| ~580 | C-I stretch | Low-frequency band characteristic of heavy aromatic halogens. |

Mass Spectrometry (ESI-MS)

In positive Electrospray Ionization (ESI+), the molecule easily ionizes via protonation of the primary amine.

-

[M+H]⁺ Peak: m/z 279.98 (Monoisotopic, exact mass matching C₈H₁₁INO₂⁺).

-

Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so the spectrum will lack the characteristic M / M+2 doublets seen in brominated or chlorinated analogs, showing only standard ¹³C isotopic distributions.

-

Primary Fragment: m/z 262.95. This corresponds to[M+H - NH₃]⁺, a highly characteristic neutral loss for benzylic amines undergoing collision-induced dissociation (CID), resulting in a stabilized iodinated benzyl cation.

References

-

Appendino, G., et al. (2005). "The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination." Journal of Medicinal Chemistry, 48(14), 4663–4673. URL:[Link]

-

Palesch, J. J., et al. (2019). "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Journal of Chemical Education, 96(8), 1751–1756. URL:[Link]

Rational Design and Synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol Derivatives: A Technical Guide to Next-Generation TRPV1 Modulators

Executive Summary

4-(Aminomethyl)-5-iodo-2-methoxyphenol, systematically known as 5-iodovanillylamine, is a highly specialized aromatic building block utilized in the development of targeted neurotherapeutics. By introducing a bulky, polarizable iodine atom at the 5-position of the classical vanilloid pharmacophore, researchers can fundamentally alter the ligand-receptor interaction at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This specific halogenation strategy shifts the pharmacological profile of the resulting derivatives from potent agonism (as seen in capsaicin or resiniferatoxin) to competitive antagonism or partial agonism[1]. This whitepaper details the structural rationale, synthetic methodologies, and pharmacological implications of 5-iodovanillylamine and its derivatives for drug development professionals.

Structural Activity Relationship (SAR) & The Vanilloid Pharmacophore

The vanilloid ring (4-hydroxy-3-methoxybenzyl) serves as the critical hydrogen-bonding and

-

The 5-Position Substitution: Unsubstituted vanilloids typically act as channel openers. Electrophilic aromatic substitution at the 5-position with iodine introduces significant steric bulk and lipophilicity, which alters the binding thermodynamics[1].

-

Mechanistic Shift: The iodine atom forces a conformational lock within the TRPV1 binding pocket. This prevents the channel pore from executing the conformational shift required for opening, effectively trapping the receptor in a closed state. For instance, the analog 5-iodoresiniferatoxin (I-RTX) acts as a highly potent, silent antagonist that is approximately 40-fold more potent than the classical antagonist capsazepine[2].

Quantitative Pharmacological Data

The introduction of the 5-iodo modification predictably alters both the affinity and the intrinsic efficacy of vanilloid ligands. The table below summarizes the comparative binding affinities and functional profiles of standard vanilloids versus their iodinated counterparts.

| Compound | Receptor Target | Binding Affinity ( | Functional Activity Profile |

| Resiniferatoxin (RTX) | TRPV1 | ~0.04 nM | Full Agonist (Ultrapotent) |

| 5-Iodoresiniferatoxin (I-RTX) | TRPV1 | 4.2 - 5.8 nM | Competitive Antagonist[1][2] |

| Capsaicin | TRPV1 | ~700 nM | Full Agonist |

| Capsazepine | TRPV1 | ~200 - 400 nM | Competitive Antagonist |

| 5-Iodovanillyl-fatty acid amides | TRPV1 | ~40 - 100 nM | Antagonist / Modulator (Predicted) |

Synthetic Workflows and Methodologies

The synthesis of 5-iodovanillylamine derivatives relies on a robust, regioselective approach starting from commercially available vanillin, which serves as an ideal precursor due to its specific substitution pattern and resultant reactivity profile[3].

Synthetic workflow for 4-(aminomethyl)-5-iodo-2-methoxyphenol and its antagonist derivatives.

Protocol 1: Regioselective Electrophilic Iodination of Vanillin

Causality & Rationale: Direct iodination of complex, fully-formed vanilloids (like capsaicin) often yields complex mixtures or degrades the aliphatic tail. Therefore, iodination is performed early on the highly stable vanillin core[4]. The use of aqueous sodium triiodide (

Step-by-Step Procedure:

-

Dissolve 7.5 g of vanillin in 200 mL of deionized water containing 5.0 g of sodium bicarbonate (

) and 10.0 g of potassium iodide (KI)[5]. -

Add 12.6 g of elemental iodine (

) in four equal portions over a 30-minute period under rapid magnetic stirring[5]. -

Maintain stirring at room temperature for 3 hours, then allow the dark suspension to stand overnight to ensure maximum thermodynamic conversion[5].

-

Filter the resulting precipitate and wash the filter cake sequentially with dilute sodium thiosulfate (

) to quench any unreacted iodine, followed by cold deionized water[5]. -

Dry the tan, shiny solid at 45°C to yield 5-iodovanillin (approx. 11.8 g). For high-purity applications, recrystallize from aqueous ethanol to achieve a melting point of 180°C[5].

Protocol 2: Reductive Amination to 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Causality & Rationale: Converting the aldehyde group of 5-iodovanillin to a primary amine without dehalogenating the aromatic ring requires highly selective reducing conditions. Standard catalytic hydrogenation (e.g., Pd/C with

Step-by-Step Procedure:

-

Dissolve 5.0 g of purified 5-iodovanillin in 50 mL of anhydrous methanol under an inert argon atmosphere.

-

Add a 10-fold molar excess of anhydrous ammonium acetate (

) and stir for 30 minutes at room temperature to drive the formation of the imine intermediate. -

Slowly add 0.7 molar equivalents of

in small portions to control the exothermic reduction. -

Stir the reaction mixture for 12 hours at room temperature.

-

Carefully quench the reaction with 1M HCl (Note: Perform in a fume hood due to potential trace HCN gas evolution), adjust the aqueous phase to pH 9 using 1M NaOH, and extract three times with dichloromethane (DCM).

-

Dry the combined organic layers over anhydrous

, concentrate in vacuo, and purify via flash column chromatography to isolate pure 4-(aminomethyl)-5-iodo-2-methoxyphenol.

Protocol 3: Amidation to Target Analogs

Step-by-Step Procedure:

-

Dissolve the synthesized 5-iodovanillylamine in anhydrous tetrahydrofuran (THF) containing 1.5 equivalents of triethylamine (

) as an acid scavenger. -

Cool the reaction vessel to 0°C and dropwise add 1.1 equivalents of the desired acyl chloride (e.g., nonanoyl chloride for a capsaicin analog).

-

Warm the mixture to room temperature and stir for 4 hours.

-

Quench with saturated

, extract with ethyl acetate, and purify via chromatography to yield the final 5-iodo-vanilloid antagonist.

Mechanism of Action: TRPV1 Modulation

TRPV1 is a non-selective cation channel heavily involved in nociception (pain sensation) and thermoregulation. When a standard vanilloid binds, it triggers a conformational change that opens the pore, allowing calcium (

Divergent TRPV1 signaling pathways modulated by standard vanilloids versus 5-iodo derivatives.

Conclusion

The strategic incorporation of an iodine atom at the 5-position of the vanilloid ring represents a masterclass in rational drug design. By utilizing 4-(aminomethyl)-5-iodo-2-methoxyphenol as a foundational building block, medicinal chemists can synthesize a wide array of potent, silent TRPV1 antagonists. The self-validating synthetic protocols provided herein ensure that the delicate aryl-iodide bond is preserved throughout the synthetic cascade, enabling the reliable production of these high-value pharmacological tools for advanced pain management research.

References

- A Convenient Synthesis of 5′-Iodoresiniferatoxin (I-RTX). ResearchGate.

- Iodoresiniferatoxin. Wikipedia.

- 5'-Iodoresiniferatoxin | CAS:535974-91-5. BioCrick.

- Iodination and Hydroxylation of Vanillin. mdma.ch (Rhodium Archive).

- Buy 5-Iodovanillin | 5438-36-8. Smolecule.

Sources

- 1. Iodoresiniferatoxin - Wikipedia [en.wikipedia.org]

- 2. 5'-Iodoresiniferatoxin | CAS:535974-91-5 | Potent, silent TRPV1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Buy 5-Iodovanillin | 5438-36-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Iodination and Hydroxylation of Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

Methodological & Application

protocol for using 4-(Aminomethyl)-5-iodo-2-methoxyphenol in synthesis

Application Note: Strategic Utilization of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in Medicinal Chemistry

Abstract

This technical guide details the protocol for utilizing 4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3) as a trifunctional scaffold in drug discovery. Distinguished by its orthogonal reactivity profile—combining a nucleophilic primary amine, a labile phenolic hydroxyl, and an electrophilic aryl iodide—this compound serves as a critical "hub" for Fragment-Based Drug Discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs). This document provides validated protocols for its synthesis from vanillin precursors and its subsequent diversification via chemoselective cross-coupling and amidation.

Compound Profile & Reactivity Analysis

Compound: 4-(Aminomethyl)-5-iodo-2-methoxyphenol

Molecular Formula: C

Strategic Utility: The molecule functions as a "linchpin" scaffold due to three distinct reactive sites that can be addressed sequentially without extensive protecting group manipulations:

-

Primary Amine (C4-position): High nucleophilicity; ideal for amide coupling or reductive amination to attach "warheads" or solubilizing tails.

-

Aryl Iodide (C5-position): Excellent oxidative addition rates with Pd(0); enables Suzuki-Miyaura, Sonogashira, or Heck couplings to build biaryl cores.

-

Phenol (C1-position): Modulates solubility and lipophilicity; serves as a handle for alkylation or can be left free as a hydrogen bond donor.

Synthesis Workflow & Logic

The following diagram illustrates the logical flow from the precursor (Vanillin) to the target scaffold and its subsequent diversification.

Caption: Step-wise synthesis and diversification workflow. The scaffold is generated via iodination and reductive amination, then diversified sequentially.

Experimental Protocols

Protocol A: Preparation of the Scaffold

Note: While commercially available, in-house synthesis ensures fresh material free of oxidation byproducts.

Reagents:

-

5-Iodovanillin (1.0 equiv)

-

Ammonium Acetate (10.0 equiv)

-

Sodium Cyanoborohydride (NaCNBH

) (1.5 equiv) -

Solvent: Methanol (anhydrous)

Procedure:

-

Imine Formation: Dissolve 5-iodovanillin (2.78 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in anhydrous methanol (50 mL). Stir at room temperature for 2 hours under nitrogen. Mechanism: The high excess of ammonium acetate drives the equilibrium toward the imine intermediate.

-

Reduction: Cool the solution to 0°C. Carefully add NaCNBH

(0.94 g, 15 mmol) portion-wise. -

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup: Quench with 1N HCl (to pH < 2) to decompose excess hydride and hydrolyze any borate complexes. Neutralize to pH 8-9 with saturated NaHCO

. Extract with DCM/Isopropanol (3:1). -

Purification: The crude amine is often used directly or purified via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

Protocol B: Chemoselective Amide Coupling (The "Anchor")

Objective: Functionalize the amine without affecting the aryl iodide or phenol.

Reagents:

-

Scaffold (1.0 equiv)

-

Carboxylic Acid Partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF[1]

Procedure:

-

Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 minutes.

-

Add HATU and stir for another 5 minutes to activate the acid (formation of the O-acyl(tetramethyl)uronium species).

-

Add 4-(Aminomethyl)-5-iodo-2-methoxyphenol .

-

Stir at Room Temperature for 2-4 hours. Monitor by LC-MS.

-

Observation: The phenol is less nucleophilic than the primary amine and will not acylate under these mild conditions, preserving it for later use.

Protocol C: Suzuki-Miyaura Cross-Coupling (The "Extension")

Objective: Utilize the C-I bond to attach a biaryl moiety. The iodine offers faster oxidative addition than bromides, allowing milder conditions.

Reagents:

-

Amide-Functionalized Scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl

[2]·DCM (5 mol%) -

Base: Cs

CO -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Degassing: In a microwave vial, combine the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

-

Solvation: Add degassed Dioxane/Water via syringe.

-

Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 1 hour.

-

Mechanism: The bulky bidentate ligand (dppf) stabilizes the Pd(0) species and facilitates the reductive elimination step.

Mechanistic Insight: The Suzuki Cycle

The success of Protocol C relies on the high reactivity of the C-I bond. The following diagram details the catalytic cycle, highlighting the oxidative addition preference.

Caption: Catalytic cycle for the Suzuki coupling. The C-I bond of the scaffold facilitates rapid oxidative addition (Red Node top right).

Data Summary & Troubleshooting

| Parameter | Standard Condition | Optimization for Difficult Substrates |

| Solvent | Dioxane/Water (4:1) | DMF or Toluene/Water (if solubility is poor) |

| Base | Cs | K |

| Catalyst | Pd(dppf)Cl | Pd(OAc) |

| Temperature | 80°C | 120°C (Microwave) |

| Purification | Silica Gel (Hex/EtOAc) | C18 Reverse Phase (Water/ACN + 0.1% Formic Acid) |

Safety Note:

-

Aryl Iodides: Generally light-sensitive; store in amber vials.

-

Alkylating Potential: While less reactive than benzyl halides, the aminomethyl group can be reactive. Handle with gloves and in a fume hood.

-

Waste: Dispose of heavy metal (Pd) and iodinated waste in segregated containers.

References

-

Synthesis of 5-Iodovanillin

-

Suzuki-Miyaura Coupling Mechanism

-

Application in Metabolite Synthesis (Analogous Chemistry)

- Title: Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.

- Source: NIH / PubMed (2011).

-

URL:[Link]

-

General Cross-Coupling Protocols

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

applications of 4-(Aminomethyl)-5-iodo-2-methoxyphenol in neuroscience research

Application Notes & Protocols: 4-(Aminomethyl)-5-iodo-2-methoxyphenol in TRPV1 Neuropharmacology

Introduction & The "Activity Switch" Phenomenon

4-(Aminomethyl)-5-iodo-2-methoxyphenol, commonly known in medicinal chemistry as 6-iodovanillamine (CAS: 859172-19-3), is a highly specialized precursor molecule utilized extensively in neuroscience research. It serves as the foundational building block for synthesizing ultra-potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel acting as a primary integrator of nociceptive (pain) stimuli in the peripheral nervous system.

Historically, vanillamides such as capsaicin and nonivamide have been recognized as potent TRPV1 agonists. However, researchers discovered a profound pharmacological phenomenon: the introduction of an iodine atom at the 6-position of the vanillyl ring completely reverses the molecule's functional profile from an agonist to a competitive antagonist (). Because direct iodination of complex, unsaturated parent vanillamides often destroys their delicate acyl chains, researchers must construct these antagonists from the ground up using 6-iodovanillamine as the starting pharmacophore.

Mechanistic Insights: The Steric Blockade

Why does a single halogen substitution cause such a dramatic shift in receptor dynamics? The reversal of activity is driven by a steric effect within the TRPV1 ligand-binding pocket.

When a standard vanillamide binds to the orthosteric site, its head group engages in productive hydrogen bonding that triggers the opening of the channel pore, allowing calcium (

Fig 1. Mechanistic pathways of TRPV1 activation versus blockade by 6'-iodo derivatives.

Quantitative Data: The Agonist-to-Antagonist Shift

The table below summarizes the functional switch observed when the 6-iodovanillamine precursor is utilized to synthesize the 6'-iodo derivatives of standard TRPV1 ligands.

| Compound Name | Substitution | Primary Action | Target Receptor | Approx. Potency ( |

| Capsaicin | None | Agonist | TRPV1 | |

| Nonivamide | None | Agonist | TRPV1 | |

| 6'-Iodononivamide | 6'-Iodo | Antagonist | TRPV1 | |

| PhAR (Phenylacetylrinvanil) | None | Agonist | TRPV1 | |

| 6-I-PhAR | 6'-Iodo | Antagonist | TRPV1 |

Experimental Workflows & Protocols

Protocol A: PPAA-Mediated N-Acylation of 6-Iodovanillamine

To synthesize ultra-potent TRPV1 antagonists, 6-iodovanillamine must be coupled with a fatty acid. Causality Insight: Standard coupling agents (like DCC/EDC) or harsh acyl chlorides can cause racemization or degrade unsaturated bonds in complex fatty acids (e.g., ricinoleic acid derivatives). Propylphosphonic anhydride (PPAA) is selected as the coupling agent because it provides exceptionally mild conditions, driving the reaction forward without side reactions at the phenolic hydroxyl group.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under

atmosphere, dissolve 1.0 equivalent of the target fatty acid (e.g., nonanoic acid) and 1.2 equivalents of 6-iodovanillamine hydrochloride in anhydrous dichloromethane (DCM). -

Neutralization: Add 3.0 equivalents of Triethylamine (TEA). Reasoning: TEA neutralizes the hydrochloride salt of the amine, rendering it nucleophilic, while also acting as a general base for the coupling reaction.

-

Coupling: Cool the mixture to 0°C. Dropwise, add 1.5 equivalents of PPAA (50% solution in ethyl acetate).

-

Reaction: Allow the mixture to warm to room temperature and stir continuously for 12 hours.

-

Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Self-Validation (QC): Dry the organic layer over anhydrous

, concentrate under reduced pressure, and analyze the crude product via LC-MS. The presence of the

Fig 2. Synthetic workflow from 6-iodovanillamine to validated TRPV1 antagonists.

Protocol B: In Vitro TRPV1 Antagonism Validation (Calcium Mobilization Assay)

Once synthesized, the biological activity of the 6'-iodo-vanillamide must be validated. Causality Insight: HEK-293 cells are utilized because they natively lack TRPV1 receptors. By stably transfecting them with human recombinant TRPV1, researchers ensure a zero-background environment where any measured calcium flux is strictly tied to TRPV1 dynamics.

Step-by-Step Methodology:

-

Cell Preparation: Seed human TRPV1-transfected HEK-293 cells in 96-well black-walled, clear-bottom plates and culture until 80% confluent.

-

Dye Loading: Incubate the cells with 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C. Reasoning: The acetoxymethyl (AM) ester allows the dye to permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

-

Washing: Wash the cells three times with assay buffer to remove any extracellular dye that would cause background fluorescence.

-

Pre-Incubation (Critical Step): Add varying concentrations of the synthesized 6'-iodo-vanillamide (0.1 nM to 10 µM) and incubate for 10 minutes. Reasoning: These ligands are highly lipophilic. Pre-incubation allows the antagonist adequate time to partition into the cell membrane and access the intracellularly-facing vanilloid binding pocket before the agonist is introduced.

-

Stimulation & Measurement: Stimulate the cells with 100 nM capsaicin (an

concentration). Immediately measure fluorescence ( -

Self-Validation (QC): Include a positive control well treated with a known antagonist (e.g., Capsazepine) to verify assay sensitivity. Include a terminal stimulation with 4 µM Ionomycin to determine the maximal observable calcium fluorescence (100% system baseline). Calculate the

using non-linear regression analysis.

References

-

Appendino, G., Daddario, N., Minassi, A., Moriello, A. S., De Petrocellis, L., & Di Marzo, V. (2005). "The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination." Journal of Medicinal Chemistry, 48(14), 4663-4669. URL:[Link]

-

Marinelli, L., et al. (2005). "Development of the First Ultra-Potent 'Capsaicinoid' Agonist at Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channels and Its Therapeutic Potential." Journal of Pharmacology and Experimental Therapeutics, 313(2), 841-849. URL:[Link]

Application Note: 4-(Aminomethyl)-5-iodo-2-methoxyphenol as a Versatile Precursor for TRPV1 Radioligand Synthesis

Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Application: PET/SPECT Imaging, In Vitro Autoradiography, and Target Engagement Assays

Introduction & Mechanistic Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It is a highly validated pharmacological target for nociception (pain management), neuro-inflammation, and oncology[1].

Classical TRPV1 agonists, such as capsaicin and resiniferatoxin (RTX), trigger channel opening and subsequent desensitization. However, structure-activity relationship (SAR) studies have demonstrated that aromatic iodination of the vanilloid headgroup—specifically at the 5-position of the phenol ring—induces a profound pharmacological reversal. This modification converts potent agonists into ultra-potent, competitive antagonists[2].

4-(Aminomethyl)-5-iodo-2-methoxyphenol (CAS: 859172-19-3), frequently referred to in literature as 6-iodovanillamine, is the critical bifunctional building block for synthesizing these antagonists[3].

-

The Primary Amine allows for facile, late-stage amide coupling with diverse carboxylic acids (e.g., nonanoic acid or resiniferonol orthophenylacetate).

-

The Aryl Iodide serves as an intrinsic handle for radioiodination (

I,

Physicochemical & Structural Properties

Understanding the physicochemical constraints of the precursor is vital for optimizing radiochemical yields and preventing side reactions (such as oxidation of the unprotected phenol).

| Property | Specification |

| Chemical Name | 4-(Aminomethyl)-5-iodo-2-methoxyphenol |

| Common Synonyms | 6-Iodovanillamine, 5-Iodovanillamine |

| CAS Number | 859172-19-3 |

| Molecular Formula | C |

| Molecular Weight | 279.07 g/mol |

| Key Functional Groups | Primary amine (nucleophile), Phenol (H-bond donor), Aryl Iodide (leaving group/exchange site) |

| Solubility | Soluble in DMF, DMSO, Methanol; sparingly soluble in aqueous buffers at neutral pH. |

Radiosynthetic Workflows: Causality & Strategy

The choice of radiolabeling strategy depends entirely on the required Molar Activity (Specific Activity) of the final radiotracer.

Route A: Late-Stage Isotopic Exchange (Low Molar Activity)

For in vitro assays (e.g., cell binding, autoradiography) where carrier-free tracers are not strictly required, direct isotopic exchange is highly efficient[5]. The precursor is first coupled to a carboxylic acid to form the "cold" reference standard (e.g., 5'-iodoresiniferatoxin, I-RTX). The cold tracer is then subjected to Copper-catalyzed isotopic exchange.

-

Mechanistic Insight: The Cu(II) catalyst facilitates the cleavage of the highly stable C

–I bond via a single-electron transfer or Chan-Lam-type mechanism, allowing the radioactive[

Route B: Carrier-Free Radioiodination (High Molar Activity)

For in vivo PET/SPECT imaging, high molar activity is mandatory to prevent the cold mass from saturating the TRPV1 receptors.

-

Mechanistic Insight: The iodo-precursor is first converted into a tributylstannyl intermediate via Pd-catalyzed cross-coupling. The stannyl group acts as a highly reactive, regioselective leaving group. During radioiodination, an oxidizing agent (Chloramine-T) converts [

I]NaI into an electrophilic iodine species (

Caption: Radiosynthetic workflows for generating [125I]-labeled vanilloid radiotracers from the precursor.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Cold Iodo-Vanilloids (Amide Coupling)

This step generates the reference standard required for Route A.

-

Preparation: Dissolve 4-(Aminomethyl)-5-iodo-2-methoxyphenol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by Propylphosphonic anhydride (PPAA, 50% in EtOAc, 1.5 eq).

-

Expert Insight: PPAA is strictly preferred over traditional carbodiimides (EDC/DCC) because it minimizes unwanted esterification side-reactions at the unprotected phenol group of the vanillamine[2].

-

-

Reaction: Stir at room temperature for 4 hours under an inert argon atmosphere.

-

Purification: Dilute with water, extract with EtOAc, and purify via semi-preparative RP-HPLC to yield the cold iodo-vanilloid (e.g., I-RTX).

Protocol 2: Copper-Mediated Radioisotopic Exchange (Route A)

-

Setup: To a sealed 1 mL V-vial, add the cold iodo-vanilloid (100 µg) dissolved in 100 µL of DMF.

-

Catalysis: Add 5 µL of a 0.1 M CuSO